

# A Comparative Guide to the Mechanisms of Action: AMG 133 versus Tirzepatide

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This guide provides a detailed, objective comparison of the mechanisms of action of two novel therapeutic agents for metabolic diseases: AMG 133 (Maridebart cafraglutide) and tirzepatide. The information herein is supported by experimental data from preclinical and clinical studies to aid in the understanding of their distinct and overlapping pharmacological profiles.

#### **Overview of the Molecular Mechanisms**

AMG 133 and tirzepatide represent innovative approaches to targeting the incretin system for the treatment of obesity and type 2 diabetes. However, their mechanisms of action at the glucose-dependent insulinotropic polypeptide receptor (GIPR) are fundamentally different, leading to distinct signaling cascades and physiological effects.

Tirzepatide is a dual agonist for both the glucagon-like peptide-1 receptor (GLP-1R) and the GIPR.[1][2][3] It is designed to mimic the actions of both native incretin hormones.[1] Tirzepatide exhibits a higher affinity for the GIPR than the GLP-1R.[4] At the GLP-1R, it demonstrates biased agonism, preferentially activating the G $\alpha$ s/cAMP signaling pathway over  $\beta$ -arrestin recruitment.[1][3][4] This biased signaling is thought to contribute to its potent insulinotropic effects while potentially mitigating some of the adverse effects associated with  $\beta$ -arrestin-mediated signaling.[4]

AMG 133, in contrast, is a bispecific molecule that combines a GLP-1 receptor agonist with a GIPR antagonist.[5][6] This unique construct consists of a fully human monoclonal antibody



that blocks the GIPR, conjugated to two GLP-1 analog peptides.[7][8] The underlying hypothesis for this mechanism is that inhibiting GIPR signaling while simultaneously activating GLP-1R signaling can lead to synergistic effects on weight loss and metabolic improvement.[5] Preclinical evidence suggests that GIPR antagonism may potentiate the effects of GLP-1R agonism, particularly in the central nervous system, to reduce food intake.[9][10]

# **Comparative Data from Preclinical and Clinical Studies**

The following tables summarize key quantitative data from preclinical and clinical investigations of AMG 133 and tirzepatide.

**Table 1: In Vitro Receptor Activity** 

Parameter	AMG 133	Tirzepatide	Source
GIPR Activity	Antagonist	Agonist	[7][8],[1][3][4]
GIPR Binding Affinity (IC50/K <sup>d</sup> )	K <sup>d</sup> : 37 pM (human GIPR)	Equal affinity to native GIP	[11],[1]
GIPR Functional Potency (IC50/EC50)	IC50: 42.4 nM (cAMP inhibition)	EC <sub>50</sub> : Equivalent to native GIP (cAMP accumulation)	[7][11],[1]
GLP-1R Activity	Agonist	Agonist	[7][8],[1][3][4]
GLP-1R Binding Affinity (IC50)	55.2 nM (human GLP- 1R)	~5-fold weaker than native GLP-1	[11],[1]
GLP-1R Functional Potency (EC50)	24.4 pM (cAMP accumulation)	~18-fold lower than native GLP-1 (cAMP accumulation)	[7],[1]

## **Table 2: Preclinical In Vivo Efficacy**



Study Model	AMG 133 Murine Surrogate	Tirzepatide	Source
Diet-Induced Obese (DIO) Mice	Significant and sustained body weight reduction	Improved insulin sensitivity	[7],[12]
db/db Mice	Not reported	Not reported	
Cynomolgus Monkeys	Significant body weight reduction	Not reported	[7]

Table 3: Clinical Trial Efficacy and Safety Overview

Clinical Trial	AMG 133 (Phase 1, NCT04478708)	Tirzepatide (SURPASS-1, NCT03954834)	Source
Population	Participants with obesity without diabetes	Adults with type 2 diabetes inadequately controlled with diet and exercise	[5][13],[14][15]
Primary Endpoint	Safety and tolerability	Mean change in HbA1c from baseline	[13],
Key Efficacy Results	Dose-dependent weight loss; up to 14.5% reduction in body weight at the highest dose by day 85	Superior HbA1c and body weight reductions vs. placebo across all doses	[5][6],[14][15]
Common Adverse Events	Mild and transient gastrointestinal events (nausea, vomiting)	Mild to moderate gastrointestinal events (nausea, diarrhea, vomiting)	[5],[15]

## **Experimental Protocols**



#### **In Vitro Assays**

#### AMG 133:

- Cell Lines: Human embryonic kidney (HEK) 293T cells recombinantly expressing human or cynomolgus monkey GIPR, and Chinese hamster ovary (CHO) cells expressing rat or mouse GIPR were utilized for cAMP assays.[7] CHO-K1 cells expressing human, mouse, or cynomolgus monkey GLP-1R were used for GLP-1R agonist activity assessment.[7]
- cAMP Accumulation Assays: Cyclic AMP levels were measured to determine the agonist or antagonist activity of AMG 133 at the respective receptors. For antagonist mode at GIPR, cells were stimulated with native GIP in the presence of varying concentrations of AMG 133.
   [7]

#### Tirzepatide:

- Cell Lines: HEK293 cells with defined expression levels of human GIPR and GLP-1R were used for in vitro pharmacology studies.[1]
- cAMP Accumulation Assays: Intracellular cAMP accumulation was measured in low-receptor density expressing cells to assess the intrinsic pharmacology of tirzepatide at GIPR and GLP-1R.[1]
- β-Arrestin Recruitment Assays: A β-galactosidase-based enzyme fragment complementation assay was used to quantify agonist-induced recruitment of β-arrestin2 to GIPR and GLP-1R.
   [1]

#### **Preclinical Animal Studies**

#### AMG 133:

- Animal Models: Diet-induced obese (DIO) mice and obese cynomolgus monkeys were used to evaluate the in vivo efficacy of AMG 133 and its murine surrogate.
- Methodology: A single intravenous injection of the AMG 133 murine surrogate was administered to DIO mice, and body weight was monitored. Obese cynomolgus monkeys received subcutaneous administrations of AMG 133, and changes in body weight and other metabolic parameters were assessed.[7]



#### Tirzepatide:

- Animal Models: Preclinical studies were conducted in various animal models, including mice, to assess the pharmacodynamic profile of tirzepatide.[12][16]
- Methodology: The effects of tirzepatide on insulin sensitivity were evaluated in GLP-1 receptor null mice to isolate the contribution of GIPR agonism.[12]

#### **Clinical Trials**

AMG 133 (Phase 1, NCT04478708):

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[5][13]
- Participants: Enrolled individuals with a Body Mass Index (BMI) of ≥30.0 kg/m<sup>2</sup> and ≤40.0 kg/m<sup>2</sup> without other medical conditions.[5]
- Intervention: Participants received subcutaneous injections of AMG 133 or placebo. The multiple ascending dose cohorts received doses ranging from 140mg to 420mg every 4 weeks.[5]
- Primary Outcome: To evaluate the safety and tolerability of AMG 133.[13]

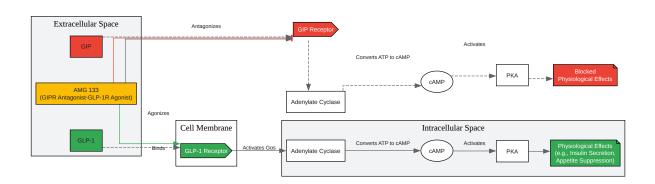
Tirzepatide (SURPASS-1, NCT03954834):

- Study Design: A 40-week, multi-center, randomized, double-blind, parallel, placebocontrolled phase 3 trial.[14][15]
- Participants: Adults with type 2 diabetes inadequately controlled with diet and exercise alone,
   with a baseline HbA1c between 7.0% and 9.5% and a BMI ≥23 kg/m ².[17][14]
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections
  of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo. Tirzepatide was initiated at 2.5 mg and the
  dose was escalated every 4 weeks to the assigned maintenance dose.[14]
- Primary Outcome: The mean change in HbA1c from baseline at 40 weeks.[17][15]



# Signaling Pathway and Experimental Workflow Diagrams AMG 133 Signaling Pathway

Binds

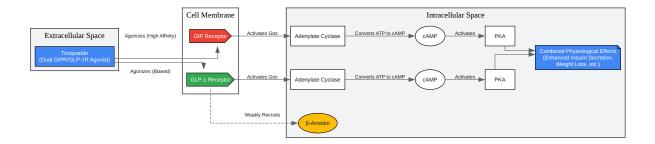


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Caption: AMG 133 antagonizes GIPR and agonizes GLP-1R signaling.

## **Tirzepatide Signaling Pathway**



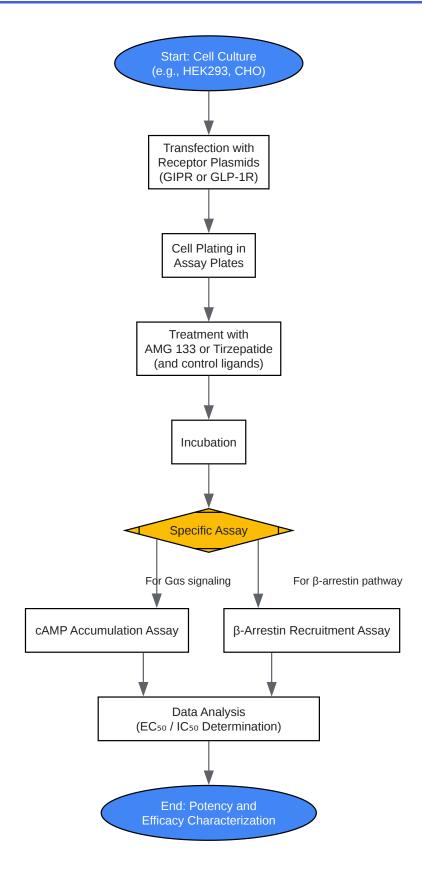


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Caption: Tirzepatide agonizes both GIPR and GLP-1R signaling pathways.

# Experimental Workflow for In Vitro Receptor Activity Assessment





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Caption: Workflow for in vitro assessment of receptor activity.



#### Conclusion

AMG 133 and tirzepatide, while both targeting the incretin system, employ distinct and innovative mechanisms of action. Tirzepatide's dual agonism at both GIPR and GLP-1R, coupled with biased signaling at the GLP-1R, has demonstrated significant efficacy in glycemic control and weight reduction. In contrast, AMG 133's novel approach of combining GIPR antagonism with GLP-1R agonism presents a promising new strategy for weight management, with preclinical and early clinical data suggesting a potent and durable effect.

The direct comparison of their preclinical and clinical data, alongside an understanding of their differing signaling pathways, is crucial for the scientific community to appreciate the nuances of these therapies. Further head-to-head clinical trials will be instrumental in fully elucidating the comparative efficacy and safety profiles of these two agents and determining their respective places in the therapeutic landscape for metabolic diseases.

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